Comparative NaPi2b Inhibitory Activity: 5-(Thiophen-3-yl)pyridin-2(1H)-one vs. In-Class Pyridine Derivatives
In a study evaluating pyridine derivatives as gut-selective NaPi2b inhibitors, the compound 5-(Thiophen-3-yl)pyridin-2(1H)-one demonstrated potent in vitro inhibition with an IC50 of 192 nM against human NaPi2b stably expressed in CHO-K1 cells [1]. The study's context was to identify novel pyridine-based inhibitors with improved activity and lower hydrophobicity compared to earlier thiophene derivatives [1]. While the publication does not provide direct IC50 values for a single, named comparator in a head-to-head assay, the data positions this compound as a key representative of the 'good activity in vitro' achieved by this specific pyridine series. This represents a class-level inference of differentiation, where the quantitative data for the target compound is established, but a direct quantitative comparison to a specific alternative within the same assay is not available in the public domain.
| Evidence Dimension | Inhibitory activity against human NaPi2b (SLC34A2) |
|---|---|
| Target Compound Data | IC50 = 192 nM |
| Comparator Or Baseline | Earlier thiophene derivatives (not quantified in the same assay) |
| Quantified Difference | Not quantified in the available source |
| Conditions | Inhibition of human NaPi2b stably expressed in CHO-K1 cells, assessed as reduction in H2[33P]O4 uptake after 30 min incubation. |
Why This Matters
This is the only verified, quantitative biological activity data point found for this specific compound, establishing a benchmark for its activity in a therapeutically relevant target (NaPi2b), which is crucial for research in hyperphosphatemia.
- [1] BindingDB. CHEMBL5182774: IC50 for human NaPi2b. 2023-06-23. View Source
